Cas no 86256-48-6 (4-Fluoro-3-(trifluoromethoxy)benzaldehyde)

4-Fluoro-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by its unique trifluoromethoxy and fluoro substituents on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, making it valuable for constructing complex molecular architectures. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound's structural features also contribute to improved metabolic stability and lipophilicity in drug design, making it a preferred choice for medicinal chemistry research.
4-Fluoro-3-(trifluoromethoxy)benzaldehyde structure
86256-48-6 structure
Product Name:4-Fluoro-3-(trifluoromethoxy)benzaldehyde
CAS No:86256-48-6
MF:C8H4F4O2
MW:208.109776496887
MDL:MFCD06660159
CID:90942
PubChem ID:17750776
Update Time:2025-06-09

4-Fluoro-3-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-(trifluoromethoxy)benzaldehyde
    • 4-Fluoro-3-trifluoromethoxybenzaldehyde
    • DTXSID70590685
    • MFCD06660159
    • A841591
    • PS-8042
    • SCHEMBL3621190
    • 86256-48-6
    • SB74040
    • CGOFJJTXLIWONB-UHFFFAOYSA-N
    • AKOS015955977
    • CS-0317068
    • 5-Formyl-alpha,alpha,alpha,2-tetrafluoroanisole
    • MDL: MFCD06660159
    • Inchi: 1S/C8H4F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
    • InChI Key: CGOFJJTXLIWONB-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=O)C=C1OC(F)(F)F

Computed Properties

  • Exact Mass: 208.01500
  • Monoisotopic Mass: 208.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.428
  • Boiling Point: 201°C at 760 mmHg
  • Flash Point: 73.5°C
  • Refractive Index: 1.463
  • PSA: 26.30000
  • LogP: 2.53680
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

4-Fluoro-3-(trifluoromethoxy)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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4-Fluoro-3-(trifluoromethoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:86256-48-6)4-Fluoro-3-(trifluoromethoxy)benzaldehyde
Order Number:A841591
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):335.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86256-48-6)4-Fluoro-3-(trifluoromethoxy)benzaldehyde
A841591
Purity:99%
Quantity:10g
Price ($):335.0
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